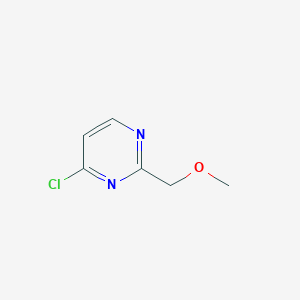

4-Chloro-2-(methoxymethyl)pyrimidine

Overview

Description

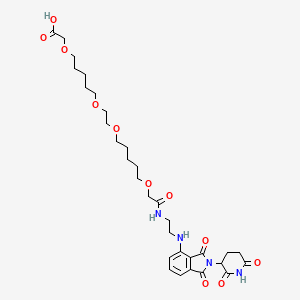

4-Chloro-2-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O . It is a colorless to yellow solid or liquid .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Chloro-2-(methoxymethyl)pyrimidine, often involves deprotonation and methylation reactions . For instance, the target novel pyrido pyrimidine molecule was prepared by deprotonation of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidine-4-one using sodium hydride followed by methylation .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(methoxymethyl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

4-Chloro-2-(methoxymethyl)pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described .Physical And Chemical Properties Analysis

4-Chloro-2-(methoxymethyl)pyrimidine has a molecular weight of 158.58 g/mol . It has a topological polar surface area of 35 Ų, indicating its polarity . It has two rotatable bonds, suggesting some degree of flexibility in its structure . It is a colorless to yellow solid or liquid .Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of New Compounds : 4-Chloro-2-(methoxymethyl)pyrimidine and related compounds are used as intermediates in the synthesis of various new pyrimidine derivatives. For instance, it is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, with a high purity and yield under optimal conditions (Liu Guo-ji, 2009).

Herbicidal Activity : Derivatives of 4-Chloro-2-(methoxymethyl)pyrimidine have been synthesized and tested for herbicidal activities. For example, 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine showed good activities against certain plants like Brassica napus (Li Gong-chun, 2011).

Antiviral Research : Some pyrimidine derivatives synthesized using 4-Chloro-2-(methoxymethyl)pyrimidine have shown potential antiviral activities, especially against retroviruses (D. Hocková et al., 2003).

Cytotoxicity and Anticancer Research : Novel pyrido[3,4-d]pyrimidine derivatives synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (related to 4-Chloro-2-(methoxymethyl)pyrimidine) have shown selective activities against certain cancer cell lines (Linyi Wei & S. Malhotra, 2012).

Structural and Physical Chemistry

Crystallography and Molecular Structure : Studies on compounds similar to 4-Chloro-2-(methoxymethyl)pyrimidine have provided insights into their molecular and crystal structures, revealing details about their electronic structures and hydrogen bonding patterns (Jorge Trilleras et al., 2009).

Nucleophilic Substitution Reactions : These compounds undergo various nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential biological activities (C. Măntescu et al., 1965).

Non-Covalent Interactions : Studies have focused on the non-covalent interactions in derivatives of 4-Chloro-2-(methoxymethyl)pyrimidine, contributing to the understanding of molecular interactions and stabilization in these compounds (Yu Zhang et al., 2018).

Mechanism of Action

Target of Action

It is often used as a reagent in chemical reactions, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 4-Chloro-2-(methoxymethyl)pyrimidine acts as a reagent. The reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The result of the action of 4-Chloro-2-(methoxymethyl)pyrimidine is the formation of new compounds through chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action, efficacy, and stability of 4-Chloro-2-(methoxymethyl)pyrimidine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the storage temperature for 4-Chloro-2-(methoxymethyl)pyrimidine is recommended to be -10°C .

Safety and Hazards

4-Chloro-2-(methoxymethyl)pyrimidine is classified as a hazardous compound . It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gear, and using it only in well-ventilated areas or outdoors .

Future Directions

Pyrimidine derivatives, including 4-Chloro-2-(methoxymethyl)pyrimidine, have been studied for their anticancer activity . The structure-activity relationship (SAR) studies revealed that the substitution of mono or di chlorine at the R1 position of the phenyl ring contributed to most of the activity . This suggests potential future directions in the design and synthesis of more potent pyrimidine-based anticancer agents.

properties

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFDJMABYSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methoxymethyl)pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)

![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)